molecular formula C7H10N2O2S2 B182605 Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate CAS No. 39736-29-3

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Cat. No.: B182605
CAS No.: 39736-29-3
M. Wt: 218.3 g/mol
InChI Key: WAFDSQXKSGGKCD-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Thiazole derivatives, including this compound, have been studied for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium carbonate. The reaction is carried out in an ethyl acetate solution, with the temperature gradually increased to 40-55°C. Ethyl 2-chloroacetoacetate is then added dropwise, followed by heating to 60-70°C and maintaining the temperature for 5-5.5 hours. After cooling and filtering, the product is obtained by adjusting the pH to 9-10 using caustic soda and drying under vacuum .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives with potential biological activities .

Biological Activity

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits notable pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The compound can be synthesized through various organic reactions involving thiourea and ethyl 2-chloroacetoacetate, among other reagents. The synthetic routes allow for modifications that enhance its biological activity and stability.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It acts by inhibiting bacterial enzymes involved in peptidoglycan synthesis, which is crucial for maintaining bacterial cell wall integrity. This mechanism leads to cell lysis and death of the bacteria.

2. Anticancer Potential

The compound has been studied extensively for its anticancer effects. Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
K5620.78Induces apoptosis via caspase activation
A2780Not specifiedCell cycle arrest at G0/G1 phase
Various Cancer Lines<50Inhibition of cell proliferation

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Inhibition of Enzymes: The compound inhibits key bacterial enzymes, disrupting the synthesis of essential cellular components.
  • Apoptotic Pathways: In cancer cells, it activates apoptotic pathways by modulating protein expressions related to cell survival and death.
  • Cytokine Modulation: It reduces the expression of inflammatory cytokines, thus alleviating inflammation.

Case Study 1: Anticancer Activity in K562 Cells

A study evaluated the cytotoxic effects of this compound on K562 cells, a human chronic myeloid leukemia cell line. The compound exhibited an IC50 value of 0.78 µM, indicating potent anticancer activity through apoptosis induction .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains. Results showed that it significantly inhibited the growth of Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent.

Properties

IUPAC Name

ethyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)9-7(12-2)13-4/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFDSQXKSGGKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327666
Record name Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

39736-29-3
Record name Ethyl 4-amino-2-(methylthio)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39736-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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